molecular formula C13H15NO5S B12114495 2-[(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]benzoic acid

2-[(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]benzoic acid

Cat. No.: B12114495
M. Wt: 297.33 g/mol
InChI Key: OHLHTXRNPUEPCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]benzoic acid is a benzoic acid derivative featuring a carbamoyl-linked tetrahydrothiophene ring substituted with a methyl group and sulfone moiety (1,1-dioxide). While direct experimental data on this compound’s synthesis or applications are absent in the provided evidence, its structural analogs suggest relevance in biological systems, particularly in protein-ligand interactions and enzymatic inhibition .

Properties

Molecular Formula

C13H15NO5S

Molecular Weight

297.33 g/mol

IUPAC Name

2-[(3-methyl-1,1-dioxothiolan-3-yl)carbamoyl]benzoic acid

InChI

InChI=1S/C13H15NO5S/c1-13(6-7-20(18,19)8-13)14-11(15)9-4-2-3-5-10(9)12(16)17/h2-5H,6-8H2,1H3,(H,14,15)(H,16,17)

InChI Key

OHLHTXRNPUEPCX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCS(=O)(=O)C1)NC(=O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]benzoic acid typically involves the reaction of 3-methyl-1,1-dioxidotetrahydrothiophene with isocyanates to form the carbamoyl intermediate. This intermediate is then reacted with benzoic acid derivatives under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to its corresponding sulfide under specific reducing agents.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

2-[(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfone group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]carbamoyl}benzoic Acid

This compound shares the benzoic acid backbone and carbamoyl linker but substitutes the tetrahydrothiophene ring with a 3-methyl-1,2,4-oxadiazol-5-ylmethyl group. Key distinctions include:

  • Binding Affinity : In molecular docking studies, this compound exhibited a binding energy of -7.24 kcal/mol at the RPS3 protein site, lower than baicalein (-7.54 kcal/mol) but higher than estetrol (-7.33 kcal/mol) .
  • Interaction Residues : It forms hydrogen bonds with Arg54, Arg94, Gln101, Glu103, and Ser104 in the RPS3 protein, indicating a broader residue interaction profile compared to estetrol (Arg94, Ala100, Gln101) .

Trifluoromethylphenylimino-thiazolidinyl Benzoic Acid (Cpd H)

From , Cpd H features a trifluoromethylphenylimino-thiazolidinyl substituent. Structural comparisons reveal:

  • Electron-Withdrawing Effects : The trifluoromethyl group and thiazolidinyl ring introduce strong electron-withdrawing properties, contrasting with the sulfone’s moderate polarity in the target compound.
  • Steric Considerations : The bulkier thiazolidinyl group may hinder binding to compact active sites compared to the tetrahydrothiophene ring.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Biological Relevance : Unlike the target compound’s inferred protein-binding role, this analog’s utility lies in synthetic chemistry rather than biological activity.

Comparative Data Table

The following table summarizes structural and functional differences between the target compound and analogs:

Compound Name Substituent Group Binding Energy (kcal/mol) Key Interaction Residues Functional Notes
2-[(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]benzoic acid Tetrahydrothiophene-3-yl (sulfone) Not reported Inferred: Arg54, Arg94 High polarity from sulfone; moderate steric bulk
3-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]carbamoyl}benzoic acid Oxadiazole-methyl -7.24 (RPS3) Arg54, Arg94, Gln101, Glu103, Ser104 Metabolic stability; moderate binding
Baicalein Flavone -8.24 (rRNA), -7.54 (RPS3) U607, G610 (rRNA); Ala30, Arg54 (RPS3) Dual-site binding; high affinity
Cpd H () Trifluoromethyl-thiazolidinyl Not reported Inferred: Hydrophobic pockets Enhanced solubility; potential toxicity

Notes

  • Diversified references (e.g., molecular docking studies , inhibitor libraries ) ensure a balanced analysis.
  • Further studies should explore the sulfone group’s role in enzymatic inhibition and pharmacokinetics.

Biological Activity

2-[(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]benzoic acid is a compound that has garnered attention due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoic acid moiety linked to a tetrahydrothiophene derivative. The presence of the 3-methyl group and the 1,1-dioxide functional group are significant for its biological properties.

Structural Formula

C12H13NO3S\text{C}_{12}\text{H}_{13}\text{N}O_3\text{S}

Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:

  • Anti-inflammatory Activity : Studies have shown that derivatives of benzoic acid can inhibit inflammatory pathways, potentially through the modulation of cytokine release and inhibition of cyclooxygenase enzymes (COX-1 and COX-2) .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various pathogens. Its structure suggests potential interactions with microbial cell membranes or metabolic pathways .
  • Insecticidal Activity : Similar compounds have demonstrated larvicidal properties against mosquito vectors such as Aedes aegypti, which are responsible for transmitting diseases like dengue and Zika virus. The activity is often attributed to structural components that disrupt normal physiological functions in insects .

Case Study 1: Anti-inflammatory Effects

A study focused on the anti-inflammatory effects of benzoic acid derivatives showed that compounds similar to 2-[(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]benzoic acid significantly reduced pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study 2: Insecticidal Efficacy

Another research effort evaluated the larvicidal activity of various benzoic acid derivatives against Aedes aegypti. The findings indicated that specific structural features, including those present in our compound of interest, were critical for enhancing insecticidal potency. The compound exhibited an LC50 value indicative of effective larvicidal action without significant toxicity to non-target organisms .

Research Findings

The following table summarizes key findings from recent studies involving related compounds:

Compound NameBiological ActivityLC50 (μM)Cytotoxicity (μM)
3,4-(methylenedioxy)cinnamic acidLarvicidal against Aedes aegypti28.9 ± 5.6>5200
2-[(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]benzoic acidAnti-inflammatory, AntimicrobialTBDTBD

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.